2-(4-Fluorophenoxy)ethanol
Overview
Description
2-(4-Fluorophenoxy)ethanol is a chemical compound that belongs to the class of Aryl Alkyl Alcohols (AAAs), which are characterized by an alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. Although the provided papers do not directly review 2-(4-Fluorophenoxy)ethanol, they offer insights into related compounds that share structural similarities, such as 2-(4-methylphenoxy)ethanol , and 4-fluorophenol . These compounds are used in various applications, including fragrance materials and intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can include biotransformation-mediated steps. For instance, an enantiomerically pure form of a compound with a fluorophenyl group was synthesized through a four-step biotransformation . Another synthesis approach for a compound with a 4-fluorophenyl group utilized enantioselective reduction catalyzed by Daucus carota cells . These methods highlight the potential for using biocatalysts in the synthesis of complex molecules, including those with fluorophenoxy groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Fluorophenoxy)ethanol has been determined using various techniques. For example, the crystal structure of a compound with a 4-fluorophenoxy group was elucidated, revealing significant dihedral angles between the triazole ring and the benzene rings, as well as the importance of intermolecular hydrogen bonding in stabilizing the structure . This suggests that 2-(4-Fluorophenoxy)ethanol may also exhibit specific geometric configurations and intermolecular interactions that could be crucial for its function and reactivity.
Chemical Reactions Analysis
The chemical reactivity of AAAs, including those with fluorophenoxy groups, can be influenced by their molecular structure. While specific reactions of 2-(4-Fluorophenoxy)ethanol are not discussed in the provided papers, the presence of the alcohol functional group suggests that it could undergo reactions typical of alcohols, such as esterification, oxidation, and substitution . The fluorine atom may also impart unique reactivity due to its electronegativity and ability to form hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of AAAs are diverse, but they generally include data on acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization . The presence of a fluorine atom in the structure can affect the compound's physical properties, such as boiling point, solubility, and density. For example, 4-fluorophenol exhibits specific crystalline structures under different conditions, which could be indicative of the behavior of 2-(4-Fluorophenoxy)ethanol under similar conditions . Additionally, the solvation and conformation of related compounds in various environments have been studied, providing insights into how 2-(4-Fluorophenoxy)ethanol might interact with solvents and form clusters .
properties
IUPAC Name |
2-(4-fluorophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJLZIVJYUVYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341604 | |
Record name | 2-(4-Fluorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)ethanol | |
CAS RN |
2924-66-5 | |
Record name | 2-(4-Fluorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.